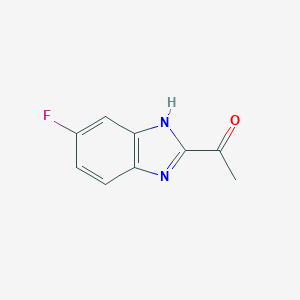

1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

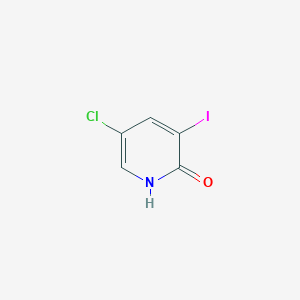

1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone is a chemical compound with the CAS number 177407-11-3 . It has a molecular weight of 178.17 . The IUPAC name for this compound is 1-(6-fluoro-1H-benzimidazol-2-yl)ethanone .

Molecular Structure Analysis

The InChI code for 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone is 1S/C9H7FN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results and may require further investigation.Applications De Recherche Scientifique

Pharmacological Activities

Benzimidazole derivatives, including 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone, have significant importance as chemotherapeutic agents in diverse clinical conditions . They possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .

Antibacterial Agents

Benzimidazole derivatives have shown excellent bioactivity against many ailments, including bacterial infections . For example, some benzimidazole derivatives have shown potent antibacterial activity against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .

Antimicrobial Activity

Some benzimidazole compounds have exhibited potent in vitro antimicrobial activity against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger .

Detection of Phosgene

A fluorescent probe based on the easily prepared bis-(1H-benzimidazol-2-yl), which can quickly combine with phosgene to obtain a six-membered cyclic carbamylation product showing fluorescence turn-on . This probe can be used for the rapid detection of phosgene, an extremely toxic gas .

Industrial Applications

Due to their outstanding bioavailability, safety, and stability profiles, benzimidazole derivatives are used in various industrial applications .

Drug Discovery

Benzimidazole derivatives are used in drug discovery due to their isostructural pharmacophore of naturally occurring active biomolecules . Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .

Propriétés

IUPAC Name |

1-(6-fluoro-1H-benzimidazol-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXGXGVWIPRDEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=C(N1)C=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)